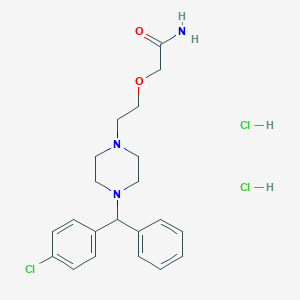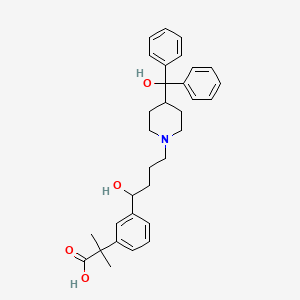
Bifendate Impurity E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bifendate is a synthetic intermediate of Schisandrin C and is used as an anti-HBV (hepatitis B virus) drug for the treatment of chronic hepatitis B . Bifendate Impurity E is significant in the pharmaceutical industry for ensuring the purity and efficacy of Bifendate formulations.
Mechanism of Action
Target of Action
Bifendate Impurity E, like Bifendate, primarily targets the liver . As a hepatoprotective agent, it is designed to prevent damage to the liver or assist in its repair . It is primarily used to treat liver-related conditions, including chronic hepatitis and liver cirrhosis .
Mode of Action
The mechanism of action of this compound is complex, involving multiple pathways and effects on various cellular processes . One of the key mechanisms is its ability to inhibit lipid peroxidation, a process that leads to cell damage and is implicated in liver diseases . By reducing lipid peroxidation, this compound helps to protect liver cells from oxidative stress and subsequent damage . Additionally, it has been shown to enhance the activity of antioxidant enzymes, further bolstering its protective effects on the liver . It also modulates the immune response, reducing inflammation and preventing immune-mediated damage to liver tissues .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits lipid peroxidation, a process that leads to cell damage and is implicated in liver diseases . It also enhances the activity of antioxidant enzymes, which helps protect liver cells from oxidative stress . Furthermore, it modulates the immune response, reducing inflammation and preventing immune-mediated damage to liver tissues .
Pharmacokinetics
The standard dosage and duration of treatment can vary depending on the specific condition being treated and the patient’s overall health . The onset of action for Bifendate can vary, with some patients experiencing improvement in symptoms within a few weeks of starting treatment, while others may require longer periods to see significant changes .
Result of Action
The result of this compound’s action is primarily seen in its hepatoprotective effects. It helps protect liver cells from oxidative stress and subsequent damage . It also promotes the regeneration of liver cells, thus aiding in the recovery of liver function in patients with chronic liver diseases . Through these diverse mechanisms, this compound offers a multifaceted approach to liver protection and regeneration .
Action Environment
The action environment of this compound is primarily the liver, where it exhibits protective and regenerative properties It is known that the efficacy of bifendate, from which this compound is derived, can vary among patients, suggesting that individual patient characteristics and environmental factors may play a role .
Preparation Methods
The preparation of Bifendate Impurity E involves several synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) for the isolation and purification of the impurity from the bulk drug samples . The synthetic route typically involves the reaction of dimethyl [1,10-biphenyl]-2,20-dicarboxylate compounds with various reagents under controlled conditions to yield the desired impurity . Industrial production methods often employ preparative-HPLC or preparative high-speed counter-current chromatography for large-scale isolation and purification .
Chemical Reactions Analysis
Bifendate Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Bifendate Impurity E has several scientific research applications, including:
Comparison with Similar Compounds
Bifendate Impurity E can be compared with other similar compounds, such as:
Bifendate: The parent compound used for the treatment of chronic hepatitis B.
Bifendate-d6: A deuterated form of Bifendate used as a reference standard in analytical studies.
Bicyclol: Another compound used for the treatment of liver diseases. This compound is unique in its structure and properties, making it an important impurity for the quality control of Bifendate formulations.
Properties
CAS No. |
205117-47-1 |
|---|---|
Molecular Formula |
C19H16O10 |
Molecular Weight |
404.33 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




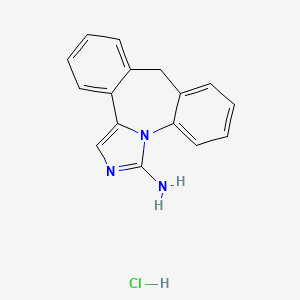
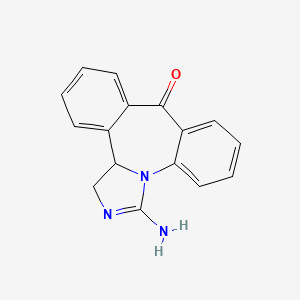
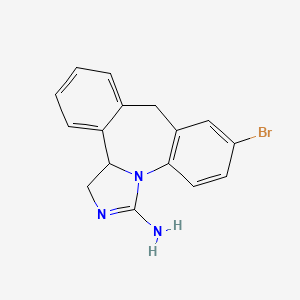

![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)

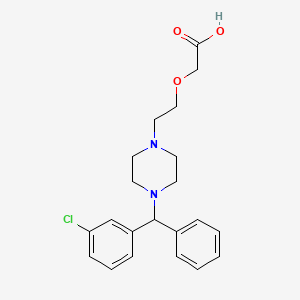

![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)
